3-methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid
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Overview
Description
3-methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid: is an organic compound characterized by the presence of a methoxy group, an oxazolidine ring, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-methoxybenzoic acid.
Formation of Oxazolidine Ring: The oxazolidine ring can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Sulfonylation: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Final Product Formation: The final step involves the coupling of the oxazolidine-sulfonyl intermediate with the 3-methoxybenzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a catechol derivative.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol, which may further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Catechol derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxazolidine ring and sulfonyl group are key to its interaction with molecular targets, often through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
3-methoxy-4-(1,2-oxazolidine-2-carbonyl)benzoic acid: Similar structure but with a carbonyl group instead of a sulfonyl group.
3-methoxy-4-(1,2-oxazolidine-2-thio)benzoic acid: Similar structure but with a thio group instead of a sulfonyl group.
4-(1,2-oxazolidine-2-sulfonyl)benzoic acid: Lacks the methoxy group.
Uniqueness:
The presence of both the methoxy group and the sulfonyl group in 3-methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid provides unique electronic and steric properties, making it distinct from its analogs. These features can influence its reactivity and interaction with biological targets, potentially leading to unique applications in various fields.
Properties
CAS No. |
1989279-92-6 |
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Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
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